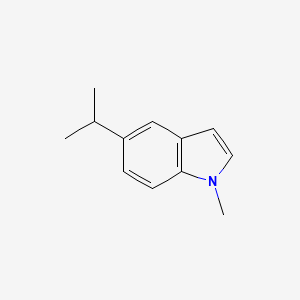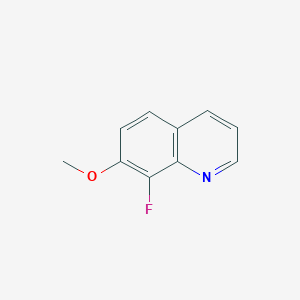
3-Aminoisoquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoisoquinoline-8-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their wide distribution in natural products and their significant biological and medicinal properties. The unique structure of this compound makes it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods for 3-Aminoisoquinoline-8-carbonitrile involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method enables the facile synthesis of various 3-aminoisoquinolines from readily available starting materials. The reaction conditions typically involve mild temperatures and the absence of metal catalysts, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the metal-free one-pot synthesis mentioned above could be adapted for larger-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Aminoisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated isoquinoline derivatives.
Scientific Research Applications
3-Aminoisoquinoline-8-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-Aminoisoquinoline-8-carbonitrile is not well understood. it is believed to interact with various molecular targets and pathways, potentially involving oxidative stress mechanisms. This compound may stimulate the hexose monophosphate shunt, increase hydrogen peroxide production, and affect other oxidative processes .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amines: These compounds are isomerically related to 3-Aminoisoquinoline-8-carbonitrile and serve as valuable scaffolds in organic synthesis.
3-Haloisoquinolines: These compounds undergo similar substitution reactions and are used in the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to its specific structural features and reactivity
Properties
CAS No. |
1337880-34-8 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-aminoisoquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-10(12)13-6-9(7)8/h1-4,6H,(H2,12,13) |
InChI Key |
IWYIBAOIOZIXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


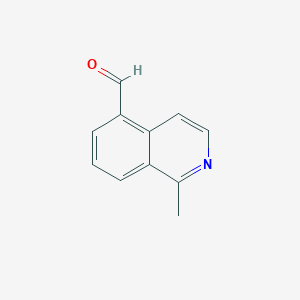
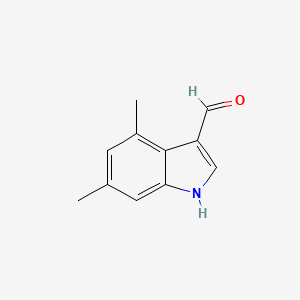
![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
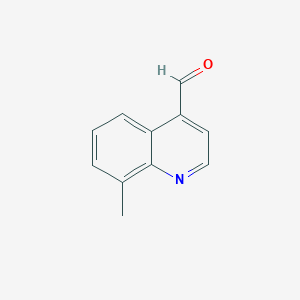
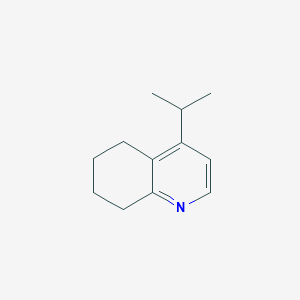
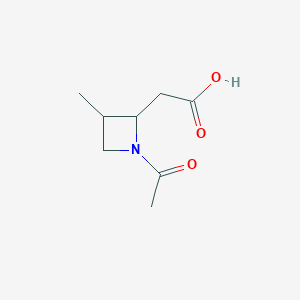
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)
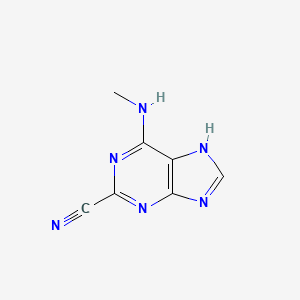
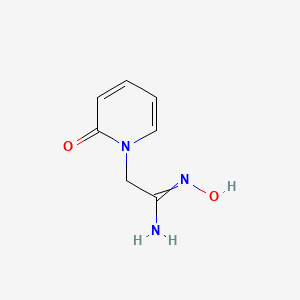
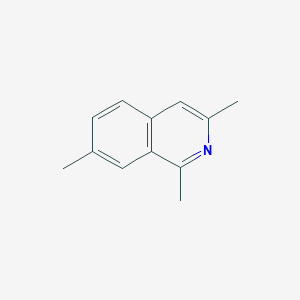

![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
